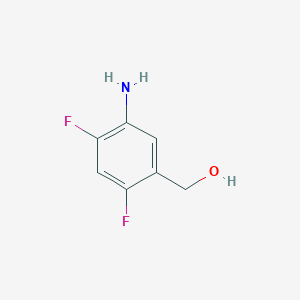

(5-Amino-2,4-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

(5-amino-2,4-difluorophenyl)methanol |

InChI |

InChI=1S/C7H7F2NO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3,10H2 |

InChI Key |

OZMUSTWNSKIVQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)F)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 5 Amino 2,4 Difluorophenyl Methanol and Its Derivatives

Direct Synthesis Approaches to the (5-Amino-2,4-difluorophenyl)methanol Core

The direct construction of the this compound core requires precise control over the introduction and positioning of three distinct functional groups on the aromatic ring. Key challenges include achieving the desired regiochemistry on an electron-deficient difluorinated ring and managing the compatibility of the different functional groups.

The synthesis of fluorinated aromatic compounds often relies on either late-stage fluorination of a pre-functionalized ring or the use of a fluorinated starting material. Catalytic methods for direct C-H fluorination have emerged as powerful tools. For instance, palladium-catalyzed C-H fluorination of arenes using reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI) represents a modern approach to introduce fluorine atoms. beilstein-journals.org Alternatively, nucleophilic fluorination using sources like cesium fluoride (CsF) can be employed on suitably activated precursors, such as aryl alcohols, via their nonafluorobutylsulfonate derivatives. beilstein-journals.org

The introduction of the amino group can be achieved through several classic and modern methods. The most common approach involves the reduction of a nitro group, which can be introduced via nitration of a difluorinated precursor. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method for this transformation. Another strategy is the direct amination of an activated aromatic ring, often through a nucleophilic aromatic substitution (SNAr) reaction.

A plausible synthetic pathway could start from 1,3-difluorobenzene. Nitration would likely yield 2,4-difluoro-1-nitrobenzene due to the directing effects of the fluorine atoms. Subsequent reduction of the nitro group would provide 2,4-difluoroaniline. The challenge then becomes the regioselective introduction of the hydroxymethyl group at the 5-position.

Achieving the correct substitution pattern on the difluorinated ring is a significant synthetic hurdle. The fluorine atoms are strongly deactivating and ortho-, para-directing for electrophilic aromatic substitution, but they activate the ring towards nucleophilic aromatic substitution (SNAr). The regioselectivity of SNAr reactions on substituted difluorobenzene derivatives is a key consideration. researchgate.net For example, in a 1-chloro-2,4-difluorobenzene system, SNAr reactions can be directed to a specific position, followed by the installation of other functional groups through electrophilic aromatic bromination and palladium-catalyzed alkoxycarbonylation. researchgate.net

For the synthesis of this compound, a strategy starting from 2,4-difluorobenzoic acid could be envisioned.

Nitration: Nitration of 2,4-difluorobenzoic acid would be expected to place the nitro group at the 5-position, yielding 2,4-difluoro-5-nitrobenzoic acid, due to the directing effects of the existing substituents.

Reduction of Carboxylic Acid: The carboxylic acid group can be reduced to a hydroxymethyl group. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reduction of Nitro Group: The final step would be the reduction of the nitro group to an amine. This can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This sequence ensures the desired 1,2,4,5-substitution pattern.

The table below summarizes potential reaction conditions for regioselective substitutions on difluorobenzene systems, drawn from general principles of aromatic chemistry.

| Reaction Type | Substrate | Reagents | Typical Product | Selectivity Control |

| SNAr | 1-Chloro-2,4-difluorobenzene | Nucleophile (e.g., Alkoxide) | Regioisomeric fluoroaryl ethers | Solvent and catalyst choice can influence regioselectivity. researchgate.net |

| Electrophilic Bromination | 1-Substituted-2,4-difluorobenzene | Br₂, FeBr₃ | Brominated derivative | The directing effect of the existing substituent and fluorine atoms. |

| Nitration | 2,4-Difluorobenzoic acid | HNO₃, H₂SO₄ | 2,4-Difluoro-5-nitrobenzoic acid | The carboxyl group directs meta, and fluorine directs ortho/para, leading to substitution at C5. |

Multicomponent and Cascade Reaction Approaches

Multicomponent and cascade reactions offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation. These strategies can be applied to the synthesis of the target scaffold and its more complex derivatives.

One-pot procedures that combine several synthetic steps without isolating intermediates can streamline the synthesis of complex molecules like amino alcohols. researchgate.netbeilstein-journals.org For instance, a one-pot tandem reduction-olefination process has been used to convert N-protected α-amino esters into allylic amines, avoiding the isolation of unstable aldehyde intermediates. beilstein-journals.org A similar concept could be applied to the synthesis of this compound.

A hypothetical one-pot synthesis could start from 2,4-difluoro-5-nitrobenzaldehyde. This precursor could undergo a sequential reduction where the aldehyde is first converted to the alcohol, followed by the reduction of the nitro group to the amine in the same reaction vessel, potentially using a chemoselective reducing agent or by altering reaction conditions. One-pot methods for synthesizing dicarbazolyl(aryl)methanols from carbazoles and α-keto acids have also been reported, demonstrating the feasibility of constructing complex aryl methanols in a single step. thieme-connect.de

This compound is a valuable precursor for the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry. Cascade reactions are particularly useful for constructing polycyclic skeletons. arkat-usa.org The amino and hydroxymethyl groups on the scaffold can participate in cyclization reactions to form fused heterocycles.

For example, the amino group can act as a nucleophile in cascade reactions involving alkene aminopalladation followed by carbopalladation to generate polycyclic nitrogen heterocycles. nih.gov A Brønsted acid-catalyzed carbocyclization cascade, featuring the coupling of an alkyne, an iminium ion (formed from the amine), and an arene, can also be used to synthesize fused heterotricycles. nih.gov The presence of the difluoro-substituted aromatic ring can influence the reactivity and properties of the resulting heterocyclic systems. Cascade reactions starting from thio- and aminophosphate precursors have also been developed to generate sulfur and nitrogen heterocycles. researchgate.net

Catalytic Transformations in the Synthesis of Related Structures

Catalysis plays a pivotal role in the efficient and selective synthesis of fluorinated and aminated compounds. Transition-metal catalysis, in particular, has enabled transformations that were previously difficult or impossible.

Modern fluorinating agents, often used in conjunction with a catalyst, allow for precise introduction of fluorine atoms. mdpi.com For example, enantioselective fluorination of aldehydes can be achieved using organocatalysis, providing access to chiral α-fluoro aldehydes. princeton.edu While not directly applicable to aromatic fluorination, this highlights the power of catalysis in C-F bond formation. Metal-catalyzed fluorination involving enolates is another key strategy, with catalysts derived from metals like Nickel and Palladium being highly effective. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable for modifying the aromatic core. For instance, a Pd/NHC ligand synergistic strategy has been used for the regioselective functionalization of gem-difluorocyclopropanes. nih.govsemanticscholar.orgresearchgate.net Such catalytic systems could be adapted to introduce various substituents onto the difluorophenyl ring of the target molecule or its precursors. Furthermore, catalytic methods are crucial for reactions like amination and the reduction of nitro groups, often providing higher yields and better selectivity compared to stoichiometric reagents.

The table below provides examples of catalytic transformations relevant to the synthesis of functionalized aromatic compounds.

| Transformation | Catalyst System | Substrate Type | Product Type | Reference |

| Enantioselective Fluorination | DBFOX-Ph/Ni(ClO₄)₂ | β-Ketoesters | α-Fluoro-β-ketoesters | nih.gov |

| C-H Fluorination | Palladium Catalyst | Arenes | Aryl Fluorides | beilstein-journals.org |

| Defluorinative Functionalization | Pd/NHC Ligand | gem-Difluorocyclopropanes | Mono-fluorinated alkenes | nih.govsemanticscholar.org |

| Alkene Aminopalladation | Palladium Catalyst | N,2-diallylaniline derivatives | Tricyclic Nitrogen Heterocycles | nih.gov |

Hydrogenation and Reductive Amidation Techniques

Hydrogenation is a cornerstone technique for the synthesis of this compound, primarily through the reduction of precursor molecules. A common and direct pathway involves the catalytic hydrogenation of 5-nitro-2,4-difluorobenzaldehyde. In this one-pot reaction, two functional groups are reduced simultaneously: the nitro group is converted to the essential amino group, and the aldehyde is reduced to a hydroxymethyl group. This transformation is typically achieved using heterogeneous catalysts under a hydrogen atmosphere.

Key aspects of this process include:

Catalysts: Palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney Nickel are frequently employed due to their high activity and selectivity.

Reaction Conditions: The reaction is generally performed in a protic solvent such as methanol, ethanol, or ethyl acetate. nih.gov The pressure of hydrogen gas and the reaction temperature are critical parameters that are optimized to maximize yield and minimize side reactions.

Selectivity: Careful control of reaction conditions is necessary to avoid over-reduction or the formation of byproducts. For instance, overly harsh conditions could lead to dehalogenation.

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Nitroaromatic Aldehydes

| Catalyst | Substrate | Hydrogen Pressure | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| Pd/C | 5-Nitro-2,4-difluorobenzaldehyde | 1-50 atm | Methanol/Ethanol | 25-60 °C | This compound | nih.gov |

| Raney Ni | Aromatic Nitroaldehyde | 20-100 atm | Ethanol | 50-100 °C | Aromatic Aminomethanol | nih.gov |

Reductive amidation offers a versatile method for synthesizing derivatives of this compound. This reaction class typically involves the formation of an amide bond by coupling a nitroarene with an aldehyde under reductive conditions, bypassing the need to pre-reduce the nitro group to an amine. nih.gov Photo-mediated hydrogen atom transfer catalysis has emerged as a modern approach, avoiding metallic reductants and toxic waste. nih.gov While direct synthesis of the primary amine is not the primary goal, this method is highly valuable for creating N-acylated derivatives.

Alternatively, direct reductive amination can be employed, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. semanticscholar.org This is particularly useful for synthesizing secondary or tertiary amine derivatives starting from this compound or its aldehyde precursor.

Transition Metal-Catalyzed Coupling Reactions for Precursors (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for constructing the carbon skeleton of precursors to this compound. yonedalabs.comlibretexts.org This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. tcichemicals.com

This strategy allows for the modular assembly of complex aromatic systems. For instance, a suitably substituted 2,4-difluorophenyl precursor can be synthesized by coupling a difluorinated aryl halide with an appropriate boronic acid. This approach offers high functional group tolerance, enabling the presence of groups like formyl or protected amino/hydroxyl moieties during the coupling step. tcichemicals.com

Key components of the Suzuki-Miyaura reaction include:

Palladium Catalyst: A source of Pd(0) is required, often generated in situ from precursors like Pd(OAc)₂, Pd₂(dba)₃, or directly using complexes like Pd(PPh₃)₄. libretexts.org

Ligands: Phosphine-based ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step. nih.gov

Reactants: The coupling partners are typically an aryl or vinyl boronic acid/ester and an aryl or vinyl halide/triflate. yonedalabs.com

Table 2: Typical Parameters for Suzuki-Miyaura Coupling in Precursor Synthesis

| Palladium Source | Ligand | Base | Solvent | Reactants | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | Aryl Halide + Alkynyltrifluoroborate | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Aryl Bromide + Arylboronic Acid | mdpi.com |

The versatility of the Suzuki-Miyaura reaction makes it a powerful method for creating a diverse library of precursors, which can then be converted to the final aminomethanol products through subsequent functional group transformations. mdpi.com

Directed Dihydroxylation Methodologies

Directed dihydroxylation is a powerful stereoselective method for introducing two adjacent hydroxyl groups into a molecule, where the facial selectivity of the oxidation is controlled by a nearby functional group. researchgate.net This technique is particularly relevant for the synthesis of complex derivatives of this compound that may contain an alkene moiety. The dihydroxylation of aromatic rings can also lead to useful synthetic intermediates like dihydrocatechols. wikipedia.org

The most common reagent for this transformation is osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant. wikipedia.org In directed dihydroxylations, a Lewis basic functional group within the substrate, such as an alcohol or amide, coordinates to the osmium catalyst. This coordination directs the delivery of the oxidant to one face of a nearby double bond, thereby controlling the stereochemistry of the resulting diol.

The Donohoe dihydroxylation, which utilizes a combination of OsO₄ and the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA), is a prime example of a hydrogen-bond-mediated process that can achieve high levels of diastereoselectivity. researchgate.netresearchgate.net This methodology is orthogonal to other dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, and provides access to different stereoisomers. researchgate.net Recently, methods using "arenophiles" have been developed for the dearomative dihydroxylation of simple arenes, providing access to highly functionalized cyclohexene and cyclohexadiene structures. unipv.it

Table 3: Reagents for Directed Dihydroxylation

| Reagent System | Directing Group | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| OsO₄ / TMEDA | Allylic/Homoallylic Alcohols, Amides | Alkenes | Hydrogen-bonding mediated, high diastereoselectivity | researchgate.netresearchgate.net |

| OsO₄ / NMO | Various | Alkenes | General syn-dihydroxylation, less directive control | wikipedia.org |

Process Intensification and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally sustainable. Process intensification and green chemistry principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Ultrasound-Promoted Synthetic Pathways

The application of ultrasonic irradiation is a key technique for process intensification in organic synthesis. Sonication enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hotspots of intense temperature and pressure. This can lead to dramatic improvements in reaction rates and yields.

Ultrasound has been successfully applied to a variety of reaction types relevant to the synthesis of the target compound and its derivatives:

Accelerated Coupling Reactions: Suzuki and other cross-coupling reactions can be accelerated, often under milder conditions.

Enhanced Heterocycle Synthesis: The formation of various heterocyclic structures can be promoted, with reports of higher yields in shorter reaction times compared to conventional heating. mdpi.com

Promotion of Amide Synthesis: The synthesis of aryl amides from carboxylic acids and isocyanides has been shown to be more efficient under ultrasound irradiation.

Table 4: Comparison of Conventional vs. Ultrasound-Promoted Reactions

| Reaction Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Hydrazine Carboxamide Synthesis | Conventional Heating | 4 hours | Moderate | nih.gov |

| Hydrazine Carboxamide Synthesis | Ultrasound Irradiation | 20 minutes | Good-Excellent | nih.gov |

| Gewald 2-Aminothiophene Synthesis | Conventional Stirring | 10 hours | 72% |

The use of ultrasound offers a simple yet effective way to improve synthetic efficiency, reduce energy consumption, and often enable reactions at lower ambient temperatures. nih.govnih.gov

Development of Environmentally Benign Reaction Conditions

Adherence to the principles of green chemistry is crucial for sustainable chemical manufacturing. The development of environmentally benign reaction conditions focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key strategies applicable to the synthesis of this compound include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, polyethylene glycol (PEG), or ionic liquids. nih.gov Water, in particular, is an attractive solvent for reactions like the Suzuki coupling when used with appropriate water-soluble catalysts or phase-transfer agents. tcichemicals.com

Catalyst-Free and Solvent-Free Reactions: Designing reactions that can proceed without a catalyst or in the absence of a solvent (e.g., mechanochemistry or grindstone methods) represents a significant step towards ideal green synthesis. researchgate.net

Reusable Catalysts: Employing heterogeneous or magnetically separable catalysts that can be easily recovered and reused for multiple reaction cycles. mdpi.comrsc.org This reduces waste and the cost associated with expensive metal catalysts. For example, palladium nanoparticles supported on materials like modified graphene have been shown to be effective and recyclable catalysts for Suzuki-Miyaura reactions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing the generation of byproducts.

Table 5: Green Chemistry Approaches in Organic Synthesis

| Strategy | Example Application | Benefit | Reference |

|---|---|---|---|

| Use of Green Solvents | Synthesis of pyrazoles in a water/ethanol mixture. | Reduced environmental impact, improved safety. | nih.gov |

| Recyclable Catalysts | Suzuki coupling using Pd nanoparticles on a solid support. | Minimized metal waste, cost-effective, reusable for >5 cycles. | mdpi.com |

| Solvent-Free Synthesis | Three-component synthesis of biphenyls via grindstone method. | Elimination of solvent waste, simple procedure, rapid reaction. | researchgate.net |

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved with greater efficiency, control, and environmental responsibility.

Computational Chemical Analysis and Molecular Modeling of 5 Amino 2,4 Difluorophenyl Methanol and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Through DFT, the electronic structure of (5-Amino-2,4-difluorophenyl)methanol can be meticulously examined to predict its geometry, spectroscopic signatures, and reactivity.

Geometry Optimization and Electronic Structure Calculations

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. Using DFT methods, such as the widely employed B3LYP functional with a suitable basis set like 6-311++G(d,p), the molecule's structure is adjusted to find its lowest energy conformation. This process reveals crucial bond lengths, bond angles, and dihedral angles.

For this compound, the geometry is largely defined by the planar phenyl ring, with the amino (-NH2), hydroxymethyl (-CH2OH), and two fluorine substituents influencing its electronic distribution and steric profile. The electronic structure calculations that accompany geometry optimization provide electron density distribution, dipole moment, and total energy, which are fundamental to understanding the molecule's stability and polarity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-F | 1.34 - 1.36 | - | - |

| C-N | 1.38 - 1.40 | - | - |

| C-C (alkyl) | 1.50 - 1.52 | - | - |

| C-O | 1.42 - 1.44 | - | - |

| C-H (aromatic) | 1.08 - 1.10 | - | - |

| C-H (alkyl) | 1.09 - 1.11 | - | - |

| N-H | 1.00 - 1.02 | - | - |

| O-H | 0.96 - 0.98 | - | - |

| C-C-C (aromatic) | - | 118 - 122 | - |

| C-C-F | - | 118 - 121 | - |

| C-C-N | - | 119 - 123 | - |

| F-C-C-N | - | - | ~0 or ~180 |

| H-O-C-C | - | - | Variable |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural validation. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. For this compound, characteristic peaks would be expected for the O-H stretch of the alcohol, N-H stretches of the amine, C-F stretches, and various aromatic C-H and C-C vibrations. scielo.org.za For instance, the O-H stretching vibration is typically observed in the range of 3200-3600 cm⁻¹, while N-H stretches appear around 3300-3500 cm⁻¹. scielo.org.za Aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netscielo.org.za The chemical shifts are highly sensitive to the electronic environment of each nucleus. The fluorine and amino substituents on the phenyl ring of this compound would cause distinct shifts in the signals of the aromatic protons and carbons. The hydroxymethyl group would also have characteristic proton and carbon signals.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. nih.gov The analysis of transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), helps in understanding the electronic absorption properties. For aromatic compounds like this compound, π → π* transitions are typically responsible for the main absorption bands in the UV region.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Range |

| IR | ν(O-H) | 3200 - 3600 cm⁻¹ |

| ν(N-H) | 3300 - 3500 cm⁻¹ | |

| ν(C-F) | 1100 - 1300 cm⁻¹ | |

| ν(C-O) | 1000 - 1200 cm⁻¹ | |

| ¹H NMR | δ(Ar-H) | 6.5 - 7.5 ppm |

| δ(CH₂-OH) | 4.5 - 5.0 ppm | |

| δ(NH₂) | 3.5 - 4.5 ppm | |

| δ(OH) | 2.0 - 3.0 ppm | |

| ¹³C NMR | δ(Ar-C) | 110 - 160 ppm |

| δ(C-OH) | 60 - 70 ppm | |

| UV-Vis | λ_max | ~280 - 320 nm |

Note: These are estimated values based on typical ranges for similar functional groups.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the aromatic ring, particularly influenced by the electron-withdrawing fluorine atoms, making the ring susceptible to nucleophilic attack. The HOMO-LUMO gap provides insights into the molecule's kinetic stability and the energy required for electronic excitation. mdpi.com

Table 3: Illustrative Frontier Orbital Energies for this compound (Predicted)

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and can vary based on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to the lone pairs of electrons. The fluorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them potential sites for hydrogen bonding interactions. The aromatic ring would display a more complex potential distribution due to the interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Interactions

In this compound, NBO analysis would reveal key interactions, including:

The delocalization of the nitrogen lone pair into the π* orbitals of the aromatic ring.

Hyperconjugative interactions between the C-H and C-C sigma bonds of the phenyl ring and the adjacent empty orbitals.

Interactions involving the lone pairs of the oxygen and fluorine atoms with antibonding orbitals within the molecule.

These delocalization effects are crucial for understanding the electronic communication between the different functional groups and their influence on the molecule's structure and reactivity.

Study of Non-Covalent Interactions (NCI) using Reduced Density Gradient (RDG)

The study of non-covalent interactions (NCI) is essential for understanding many chemical and biological processes. The Reduced Density Gradient (RDG) method provides a way to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, distinct surfaces appear in real space that correspond to these interactions.

For this compound, NCI analysis would be particularly useful for identifying:

Intramolecular hydrogen bonding, for instance, between the hydroxyl group and an adjacent fluorine atom or the amino group.

Steric repulsion between nearby atoms, which can influence the molecule's preferred conformation.

These analyses provide a detailed picture of the subtle forces that govern the three-dimensional structure and intermolecular recognition properties of this compound.

Conformational Analysis and Steric Hindrance Effects in Substituted Derivatives

The conformational landscape of this compound and its derivatives is critical for understanding their reactivity and potential intermolecular interactions. The orientation of the hydroxymethyl (-CH₂OH) group relative to the substituted benzene (B151609) ring is governed by a delicate balance of electronic and steric effects. Computational modeling, particularly through Density Functional Theory (DFT), allows for the exploration of this landscape by calculating the potential energy surface as a function of key dihedral angles.

For the parent molecule, the rotation of the hydroxymethyl group is influenced by the electronic interactions between its oxygen atom and the fluorine and amino substituents on the ring. Fluorination, in particular, is known to introduce significant conformational changes in molecules. nih.gov Theoretical studies on analogous fluorinated compounds have shown that fluorine can alter conformational preferences through a combination of stereoelectronic effects and weaker steric repulsion compared to larger groups. nih.gov In the case of this compound, intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom, or between the amino group and the hydroxyl oxygen, can stabilize specific conformers.

The introduction of substituents onto the amino group or the aromatic ring dramatically alters this conformational balance due to steric hindrance. Steric hindrance refers to the repulsive forces that arise when atoms are forced closer together than their van der Waals radii allow. In derivatives of this compound, increasing the size of the substituent on the amino group (e.g., from -NH₂ to -N(CH₃)₂ or larger alkyl groups) would introduce significant steric clashes with the adjacent hydroxymethyl group. This repulsion can raise the energy barrier for the rotation of the -CH₂OH group, effectively locking it into a more rigid conformation.

Studies on other sterically hindered aromatic systems have demonstrated that bulky substituents can significantly impact molecular geometry and stability. nih.govresearchgate.net For instance, research on substituted 1,4-dialkoxybutanes shows that the bulkiness of substituents can direct reaction pathways by creating more hindered transition states for certain reactions. researchgate.net Applying this principle, a bulky N-substituent on a this compound analogue would likely force the hydroxymethyl group to orient itself away from the substituent to minimize steric strain, thereby influencing which faces of the molecule are accessible for synthetic transformations.

The following table illustrates a hypothetical conformational analysis of N-substituted derivatives, predicting the lowest energy dihedral angle (C4-C5-C(amino)-N) and the rotational energy barrier for the hydroxymethyl group based on the principles of steric hindrance.

| Derivative Name | Substituent (R) on Amino Group | Predicted Lowest Energy Dihedral Angle (C4-C5-Cα-O) | Predicted Rotational Energy Barrier (kcal/mol) | Steric Hindrance Effect |

| This compound | -H | ~30° or ~150° | Low (~2-3) | Minimal; rotation is primarily influenced by electronic effects and minor H-F repulsion. |

| (5-(Methylamino)-2,4-difluorophenyl)methanol | -CH₃ | ~160° | Moderate (~4-6) | Moderate steric clash between the methyl and hydroxymethyl groups favors a conformation where they are anti-periplanar. |

| (5-(Dimethylamino)-2,4-difluorophenyl)methanol | -CH₃, -CH₃ | ~180° | High (~7-10) | Significant steric repulsion severely restricts rotation, locking the hydroxymethyl group away from the bulky dimethylamino group. |

| (5-(Ethylamino)-2,4-difluorophenyl)methanol | -CH₂CH₃ | ~170° | Moderate-High (~6-8) | Increased steric bulk from the ethyl group further restricts conformational freedom compared to the methyl derivative. |

Note: The data in this table is illustrative and based on established principles of conformational analysis and steric hindrance. Actual values would require specific DFT calculations for each molecule.

Computational Prediction of Molecular Parameters Relevant to Synthetic Strategy and Optimization (e.g., PFI)

Computational chemistry serves as a powerful tool for predicting molecular properties that can guide synthetic planning and optimization, reducing the need for extensive empirical experimentation. mdpi.com For this compound and its analogues, DFT calculations can provide insights into electronic structure, reactivity, and solid-state properties.

Molecular Orbital Energies (HOMO/LUMO) The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. frontiersin.org

In the context of synthesizing derivatives of this compound, these parameters are crucial. For example, an electrophilic substitution on the aromatic ring would be directed by the regions of highest electron density, which are related to the HOMO. Conversely, a nucleophilic attack would target electron-deficient sites, which can be predicted by analyzing the LUMO. DFT studies on similar aromatic amines have been used to compare the electron-donating capabilities of different derivatives, which is essential for predicting reactivity in reactions like N-alkylation or acylation. frontiersin.orgresearchgate.net

The table below presents hypothetical DFT-calculated electronic properties for various substituted analogues, illustrating how different functional groups could modify the electronic character and predicted reactivity of the molecule.

| Derivative Name | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Implication |

| This compound | -NH₂ | -5.8 | -0.5 | 5.3 | The amino group is electron-donating, activating the ring for electrophilic substitution. |

| (5-Nitro-2,4-difluorophenyl)methanol | -NO₂ | -7.2 | -2.1 | 5.1 | The strongly electron-withdrawing nitro group deactivates the ring towards electrophiles but activates it for nucleophilic aromatic substitution. |

| (5-Amino-2,4-difluoro-3-methylphenyl)methanol | -CH₃ (at C3) | -5.7 | -0.4 | 5.3 | The additional electron-donating methyl group slightly increases the HOMO energy, enhancing reactivity towards electrophiles. |

| (5-Acetamido-2,4-difluorophenyl)methanol | -NHC(O)CH₃ | -6.5 | -0.9 | 5.6 | The acetyl group is electron-withdrawing, reducing the electron-donating ability of the nitrogen and decreasing the ring's activation compared to the parent amine. |

Note: This data is illustrative, based on known electronic effects of substituents. Precise values are obtained through computational calculations.

Packing Factor Index (PFI) While a specific "Packing Factor Index" for synthetic optimization is not a standard, widely-used term, the underlying concept relates to the Atomic Packing Factor (APF) or packing efficiency used in crystallography and materials science. wikipedia.org This parameter describes the fraction of volume in a crystal structure that is occupied by atoms. wikipedia.orgncert.nic.in Computationally predicting the likely crystal packing of a new compound is highly relevant to synthetic strategy, as it influences properties like solubility, dissolution rate, and stability, which are critical for purification (e.g., crystallization) and formulation.

Molecular modeling can be used to predict the most stable crystal polymorphs and their packing efficiencies. For a molecule like this compound, the interplay of the rigid aromatic ring and the flexible hydroxymethyl and amino groups, which can form hydrogen bonds, suggests that it could crystallize in several different arrangements (polymorphs). Computational methods can explore these possibilities, calculating their lattice energies and densities. A synthetic chemist can use this information to design crystallization experiments that favor the formation of a desired, stable polymorph by selecting appropriate solvents and conditions.

Synthesis and Application of Structural Analogues and Derivatives of 5 Amino 2,4 Difluorophenyl Methanol

Design Principles for Modifying the (5-Amino-2,4-difluorophenyl) Scaffold

The (5-Amino-2,4-difluorophenyl) scaffold serves as a "privileged structure" in drug design, a molecular framework that can be systematically modified to interact with various biological targets. The design of new derivatives is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, which seek to understand how specific structural features influence a compound's biological activity.

Furthermore, the spatial arrangement and conformation of substituents on the difluorophenyl ring are critical. For instance, in the development of fluoroquinolone antibacterials, the orientation of the N-1 aromatic group, which can be the (5-Amino-2,4-difluorophenyl) moiety, is a key determinant of potency. Steric interactions that force the ring into a distorted, highly strained conformation can lead to a significant increase in antibacterial activity.

Derivatives with Altered Amino and Hydroxyl Group Functionalities

The amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the (5-Amino-2,4-difluorophenyl)methanol scaffold are primary sites for chemical modification to fine-tune the molecule's physicochemical and pharmacological properties. These modifications can alter factors such as solubility, lipophilicity, and the ability to form hydrogen bonds with target proteins.

Modifications of the Amino Group:

N-Acylation: The amino group can be readily converted to an amide via reaction with acyl chlorides or anhydrides. This transformation can influence the molecule's ability to act as a hydrogen bond donor and can introduce a variety of substituents to explore new binding interactions.

N-Alkylation: Reaction with alkyl halides can yield secondary or tertiary amines. This modification increases steric bulk and lipophilicity while reducing the number of hydrogen bond donors.

N-Arylation: The introduction of an aryl group can be achieved through coupling reactions, significantly altering the electronic and steric profile of the derivative.

Conversion to other functional groups: The amino group can serve as a precursor for the synthesis of other nitrogen-containing functionalities, such as hydrazines, which are key intermediates for forming heterocyclic rings like pyrazoles.

Modifications of the Hydroxyl Group:

O-Alkylation: Conversion of the hydroxyl group to an ether can increase lipophilicity and alter the molecule's solubility profile.

Esterification: Formation of an ester introduces a carbonyl group, which can act as a hydrogen bond acceptor. Esters can also be designed as prodrugs that are hydrolyzed in vivo to release the active parent alcohol.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing new functional handles for further derivatization or for interacting with different biological targets.

These functional group interconversions are standard practices in medicinal chemistry to generate libraries of related compounds for biological screening, aiming to optimize the lead structure for improved efficacy and drug-like properties.

Formation of Diverse Heterocyclic Ring Systems Incorporating the Difluorophenyl Core

The this compound scaffold is a valuable building block for constructing more complex molecules where the difluorophenyl core is integrated into a heterocyclic ring system. This approach has led to the development of several classes of biologically active compounds.

Synthesis of Fluoroquinolone Analogues

The (5-Amino-2,4-difluorophenyl) group has been successfully incorporated as a novel N-1 substituent in the synthesis of potent fluoroquinolone antibacterial agents. In this context, the amino group on the phenyl ring is crucial for activity.

One notable example is the synthesis of 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. mdpi.com This compound demonstrated exceptionally potent antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The structure-activity relationship studies revealed that the combination of the 1-(5-amino-2,4-difluorophenyl) group with a 7-(azetidin-1-yl) group and an 8-chloro atom resulted in optimal potency. mdpi.com X-ray crystallographic analysis showed that steric repulsion between the 8-chloro substituent and the N-1 phenyl group forces the aromatic ring into a highly distorted orientation relative to the quinolone plane, a conformation believed to be key to its high efficacy. mdpi.com

| Compound | Structure | Key Features | Reported Activity |

|---|---|---|---|

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Fluoroquinolone core with N-1 substituted by (5-amino-2,4-difluorophenyl) | - 5-amino group on the N-1 phenyl ring

| Extremely potent antibacterial activity against Gram(+) and Gram(-) bacteria mdpi.com |

Benzoxepine Derivatives

Benzoxepines are seven-membered heterocyclic compounds containing a fused benzene (B151609) ring and an oxepine ring. This scaffold is found in various pharmacologically active molecules. While direct synthesis from this compound is not extensively documented, established synthetic routes for analogous structures provide a blueprint for creating such derivatives.

A general and efficient strategy for synthesizing 5-amino-substituted benzoxepines starts from commercially available salicylaldehydes (2-hydroxybenzaldehydes). acs.org A one-pot, multi-bond-forming process involving an Overman rearrangement and a ring-closing metathesis (RCM) can be used to construct the 5-amino-2,5-dihydro-1-benzoxepine core. acs.org

To incorporate the 2,4-difluorophenyl moiety, a hypothetical synthetic route could begin with a suitably substituted 2-hydroxy-difluorobenzaldehyde. Following the established methodology, this starting material would undergo a series of transformations to build the oxepine ring and install the amino group at the 5-position, ultimately yielding a benzoxepine derivative featuring the difluorophenyl core. Further functionalization, such as chemoselective reduction of the double bond, can produce saturated 2,3,4,5-tetrahydro-1-benzoxepine derivatives, which are known to possess a wide range of pharmacological activities. acs.org

Thiadiazole Derivatives

Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole isomer, in particular, is a common scaffold in medicinal chemistry. Derivatives can be synthesized through the cyclization of key intermediates derived from the this compound core.

A common synthetic pathway to 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a thiosemicarbazide with an acid, which is then cyclized. To apply this to the target scaffold, the hydroxymethyl group of this compound could first be oxidized to a carboxylic acid. This acid could then be converted to a thiosemicarbazide intermediate, followed by acid-catalyzed cyclization to yield a 2-amino-1,3,4-thiadiazole bearing the (5-amino-2,4-difluorophenyl) moiety at the 5-position.

Another versatile method involves the reaction of hydrazonoyl chlorides with hydrazinecarbodithioate derivatives. This pathway could be adapted by first converting the amino group of the scaffold into a diazonium salt, which can then be transformed into a hydrazonoyl chloride, setting the stage for cyclization to form the thiadiazole ring.

| Synthetic Approach | Key Intermediates | Description |

|---|---|---|

| Cyclization of Thiosemicarbazides | Thiosemicarbazide | An aryl carboxylic acid is converted to a thiosemicarbazide, which undergoes acid-catalyzed cyclization to form the 2-amino-1,3,4-thiadiazole ring. |

| From Hydrazonoyl Chlorides | Hydrazonoyl chloride, Hydrazinecarbodithioate | Heterocyclization of a hydrazonoyl chloride with a dithiocarbazate derivative leads to the formation of the 1,3,4-thiadiazole core |

Triazole and Pyrazole Derivatives

Pyrazole and triazole heterocycles are prevalent in pharmaceuticals due to their wide range of biological activities. The (5-Amino-2,4-difluorophenyl) scaffold can be incorporated into these ring systems through various synthetic strategies.

Pyrazole Synthesis: A common route to pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. To create a pyrazole derivative of this compound, the amino group would first be converted to a hydrazine. This substituted hydrazine, (5-(hydroxymethyl)-2,6-difluorophenyl)hydrazine, could then be reacted with a suitable 1,3-dielectrophile, such as acetylacetone, to form the pyrazole ring through cyclocondensation.

A modern, one-pot, three-component synthesis method involves reacting a phenyl hydrazine, an aldehyde, and malononitrile. By using (5-(hydroxymethyl)-2,6-difluorophenyl)hydrazine in this reaction, one could directly synthesize 5-amino-1-(5-(hydroxymethyl)-2,6-difluorophenyl)pyrazole-4-carbonitriles.

Triazole Synthesis: The synthesis of 1,2,4-triazoles can be achieved from thiosemicarbazide intermediates. As described for thiadiazoles, the scaffold's amino group can be elaborated into a thiosemicarbazide, which can then undergo cyclization under different conditions (e.g., basic conditions) to favor the formation of the 1,2,4-triazole-3-thione ring. Another approach utilizes polymer-bound dithiocarbazates which can be cyclized with reagents like cyanocarboimidates to form the triazole ring system on a solid support.

| Heterocycle | General Synthetic Strategy | Required Precursor from Scaffold |

|---|---|---|

| Pyrazole | Condensation of a hydrazine with a 1,3-dicarbonyl compound. | (5-(hydroxymethyl)-2,6-difluorophenyl)hydrazine |

| 5-Amino-pyrazole-4-carbonitrile | Three-component reaction of hydrazine, aldehyde, and malononitrile | (5-(hydroxymethyl)-2,6-difluorophenyl)hydrazine |

| 1,2,4-Triazole | Cyclization of a thiosemicarbazide derivative. | A thiosemicarbazide derived from the scaffold's amino group. |

Pyrimidine and Pyrido[2,3-d]pyrimidine Scaffolds

The pyrimidine and the fused pyrido[2,3-d]pyrimidine ring systems are core structures in numerous biologically active compounds, including approved drugs for cancer therapy. nih.gov Their resemblance to the purine bases of DNA and RNA allows them to function as ATP-competitive inhibitors for various kinases. mdpi.com The synthesis of derivatives from this compound can be envisioned through established chemical routes that construct these heterocyclic systems.

A common strategy for synthesizing pyrido[2,3-d]pyrimidines involves building the pyridine ring onto a pre-existing pyrimidine. This often starts with a substituted 4-aminopyrimidine which can undergo cyclization. mdpi.com For instance, 6-aminouracil and its derivatives are frequently used as precursors in reactions with various carbon sources to form the fused pyridine ring. researchgate.net Multicomponent reactions have also gained traction as an efficient method for producing these complex scaffolds in a single step.

While direct synthesis from this compound is not explicitly detailed in the provided literature, a plausible synthetic pathway would involve converting the aniline (B41778) into a suitable pyrimidine precursor. For example, the amino group of this compound could be reacted with reagents to form a 6-aminouracil derivative, which could then undergo cyclization to form the pyrido[2,3-d]pyrimidine core. Another approach involves the reaction of 2,4-dichloropyrimidines with amines to build substituted pyrimidine structures. nih.govacs.org

The application of these scaffolds is heavily concentrated in the field of oncology, particularly as kinase inhibitors. The pyrido[2,3-d]pyrimidine core is a privileged structure for targeting enzymes like Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small cell lung cancer. nih.gov The strategic placement of substituents on this scaffold is critical for achieving high potency and selectivity. nih.gov

Table 1: Synthetic Strategies for Pyrido[2,3-d]pyrimidine Scaffolds

| Starting Material Type | Reaction/Method | Resulting Scaffold | Reference |

|---|---|---|---|

| 6-Aminouracil derivatives | Condensation/Cyclization with various carbon sources | Pyrido[2,3-d]pyrimidines | researchgate.net |

| Substituted Pyridines | Cyclization to form the pyrimidine ring | Pyrido[2,3-d]pyrimidines | mdpi.com |

| 2-Aminonicotinic acid | Reaction with urea, followed by chlorination and substitution | Substituted Pyrido[2,3-d]pyrimidines | nih.gov |

Thiazole Derivatives

The thiazole ring is another important heterocyclic motif present in a wide array of biologically active compounds. nih.gov The most classic method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. nih.govresearchgate.netbepls.com This method remains a cornerstone for the preparation of substituted thiazoles. nih.gov

To synthesize a thiazole derivative from this compound, the primary amino group would first need to be converted into a thiourea. This can be achieved by reacting the aniline with an isothiocyanate. The resulting N-(2,4-difluoro-5-(hydroxymethyl)phenyl)thiourea could then be reacted with an appropriate α-haloketone, such as chloroacetone or a substituted phenacyl bromide, to yield the corresponding 2-amino-thiazole derivative.

Modern synthetic approaches have focused on developing more environmentally benign and efficient methods, such as one-pot multicomponent procedures and the use of reusable catalysts or microwave irradiation to accelerate the reaction. nih.govbepls.comfigshare.com These green chemistry approaches offer advantages in terms of higher yields, shorter reaction times, and milder conditions. bepls.com

Table 2: Common Methods for Thiazole Synthesis

| Method Name | Reactants | Key Features | Reference |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thioamide/Thiourea | Classic, versatile method for 2,4-disubstituted thiazoles. | nih.govresearchgate.net |

| Cook-Heilborn Synthesis | α-Aminonitrile + Carbon Disulfide | A route to 2-amino-5-mercaptothiazoles. | bepls.com |

| Robinson-Gabriel Synthesis | Acyl-α-amino ketone + Phosphorus Pentasulfide | Cyclodehydration reaction to form the thiazole ring. | figshare.com |

Structure-Activity Relationship (SAR) Studies in the Context of Synthetic Accessibility and Chemical Properties

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their potential as therapeutic agents, particularly as kinase inhibitors.

The 2,4-difluorophenyl moiety is a key feature in many potent kinase inhibitors. The fluorine atoms can significantly impact the molecule's properties in several ways:

Binding Interactions: Fluorine can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase ATP-binding pocket. This can enhance binding affinity and selectivity. mdpi.com

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often improves the pharmacokinetic profile of a drug candidate.

Physicochemical Properties: Fluorine substitution can alter the pKa of nearby functional groups and influence the molecule's lipophilicity, solubility, and membrane permeability.

SAR studies on various kinase inhibitors have demonstrated the importance of the substitution pattern on the phenyl ring. For example, in a series of pyrimidine-based Aurora kinase inhibitors, the presence and position of fluorine atoms on the phenyl ring were critical for activity. nih.govacs.org Similarly, studies on p38α MAPK inhibitors revealed that a 4-fluorophenyl group on an imidazole core was a key determinant of inhibitory activity. nih.gov In some cases, the introduction of fluorine improves selectivity for the target kinase over other kinases. nih.gov

The synthetic accessibility of these fluorinated analogues is a practical consideration. While various fluorinated anilines and other precursors are commercially available or can be synthesized, the introduction of fluorine can sometimes require specialized reagents and reaction conditions, potentially complicating multi-step syntheses. nih.govnih.gov

The SAR data often reveal that even small structural modifications can lead to significant changes in potency and selectivity. For instance, in one study on 2,4-diaminothiazole Cdk5/p25 inhibitors, incorporating pyridine groups on the 2-amino position and adding substituents to the phenyl ketone moiety led to increased inhibitory activity. nih.gov

Table 3: Impact of Fluorine Substitution on Kinase Inhibitor Properties

| Structural Feature | Observed Effect on Activity/Properties | Example Kinase Target | Reference |

|---|---|---|---|

| 4-Fluorophenyl group | Key for inhibitory potency; influences selectivity. | p38α MAPK, CK1δ, JAK2 | nih.gov |

| 2,4-Difluoro substitution | Can enhance binding affinity and metabolic stability. | EGFR | mdpi.com |

| 2-Fluoro or 3-Fluoro substitution | Often critical for potent inhibitory activity. | FGFR4 | nih.gov |

Strategic Applications in Complex Molecule Synthesis

Role as a Key Intermediate in the Total Synthesis of Pharmacologically Relevant Scaffolds

The structural framework of (5-Amino-2,4-difluorophenyl)methanol is a key component in the synthesis of numerous pharmacologically active agents. The presence of nucleophilic amino and hydroxyl groups, combined with the electronically modified aromatic ring, allows for its incorporation into a wide array of heterocyclic and polyfunctional scaffolds. Fluorinated aromatic compounds are of particular interest in drug discovery, as the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate. alfa-chemistry.comnih.gov

This building block is particularly crucial for accessing certain classes of kinase inhibitors. Kinases are a major target in oncology and inflammation research, and many potent inhibitors feature an aniline (B41778) or aminobenzyl core to interact with the hinge region of the kinase active site. ed.ac.uk The difluorophenyl moiety, as seen in this compound, can be found in inhibitors of kinases like Mitogen-Activated Protein Kinase Kinase 4 (MKK4), where it contributes to the binding affinity and selectivity profile. nih.gov The amino group serves as a handle for elaboration into complex heterocyclic systems such as pyrimidines, pyrazines, or fused benzimidazoles, which are common cores in kinase inhibitor design. nih.gov

Furthermore, the aminobenzyl alcohol moiety is a precursor for a variety of heterocyclic structures with demonstrated biological activity, including antifungal and anticancer agents. For instance, derivatives can be elaborated into thiazolidinediones, furans, and pyrazoles, which are scaffolds known for their diverse pharmacological properties. nih.govresearchgate.net The synthesis of these complex molecules often relies on the sequential and regioselective functionalization of the amino and hydroxyl groups of the starting aminophenylmethanol derivative.

Table 1: Examples of Pharmacologically Relevant Scaffolds Derivable from Aminofluorophenyl Precursors

| Scaffold Class | Potential Biological Activity | Synthetic Utility of Precursor |

| Dihydropyrido[3,4-b]pyrazin-3(2H)-ones | Kinase Inhibition (e.g., MKK4) | Provides the core aniline fragment for hinge-binding interaction. |

| Furan derivatives | Tubulin Polymerization Inhibition | The aminophenyl group can be incorporated as a key substituent on the furan ring. nih.gov |

| Pyrazole derivatives | Antifungal, Antibacterial | The amino group acts as a dinucleophilic site for the construction of fused pyrazole systems. researchgate.net |

| Quinolone Analogs (Azaflavones) | Anticancer | Aminoacetophenones, derived from precursors like aminobenzyl alcohols, are key for building the quinolone core. mdpi.com |

| Benzimidazole derivatives | Dual Kinase Inhibition (e.g., CK2/PIM-1) | Serves as a nucleophile to displace leaving groups on a pre-formed heterocyclic core. nih.gov |

Potential in Materials Science and Organic Electronics (e.g., Nonlinear Optical Materials)

The unique electronic characteristics of this compound make it an intriguing candidate for applications in materials science, particularly in the realm of organic electronics and nonlinear optical (NLO) materials. NLO materials are crucial for modern technologies like optical switching and data processing, and organic molecules with significant NLO properties are a major focus of research. nih.gov

The potential of a molecule for NLO applications is often related to its electronic structure, specifically the presence of an intramolecular charge transfer (ICT) system, typically composed of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. In this compound, the amino group (-NH2) acts as a potent electron donor, while the difluorinated phenyl ring acts as a moderate electron acceptor. The hydroxymethyl group (-CH2OH) can further modulate these electronic properties. This inherent "push-pull" nature can lead to a large molecular dipole moment and significant hyperpolarizability (β), a key measure of second-order NLO activity. bohrium.com

Theoretical studies, often employing Density Functional Theory (DFT), on structurally similar difluorobenzyl and aminobenzothiazole derivatives have shown that such molecules can possess superior NLO characteristics. bohrium.comresearchgate.net These studies calculate key parameters that predict NLO performance. While specific experimental data for this compound is not widely available, comparisons with related compounds suggest its potential as a building block for larger, more complex NLO-active chromophores. It could be incorporated into polymers or larger conjugated systems to create materials with high thermal stability and processability for use in optoelectronic devices. nih.govruc.dk

Table 2: Calculated Nonlinear Optical (NLO) Properties of Structurally Related Organic Molecules (Theoretical Data)

Note: Data is sourced from theoretical DFT calculations on related, but not identical, molecules to illustrate the potential of similar structural motifs. nih.govbohrium.comresearchgate.net 'esu' stands for electrostatic units, and 'a.u.' for atomic units.

General Synthetic Utility in Diverse Organic Transformations

This compound is a trifunctional reagent, offering multiple reactive sites for a wide range of organic transformations. This versatility allows chemists to use it as a branching point in a synthetic sequence, enabling the creation of diverse molecular libraries through different reaction pathways. mdpi.com

The primary amino group is a versatile functional handle. It can readily undergo:

N-Acylation/N-Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common step in modifying biological activity or protecting the amine.

Diazotization: Conversion to a diazonium salt upon treatment with nitrous acid. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, displacing the original amino functionality.

Nucleophilic Addition/Substitution: The amino group can act as a nucleophile to construct heterocyclic rings, such as in the synthesis of pyrazoles, pyrimidines, or quinazolines from appropriate bifunctional electrophiles. mdpi.comfrontiersin.org

The primary alcohol (hydroxymethyl group) offers another site for modification:

Oxidation: Selective oxidation can convert the alcohol to the corresponding benzaldehyde or benzoic acid derivative, providing new functional groups for further reactions like reductive amination, Wittig reactions, or ester/amide formation.

Esterification/Etherification: The alcohol can be converted to esters or ethers, which can serve as protecting groups or as linkages for attaching other molecular fragments.

The difluorinated aromatic ring itself is activated for certain reactions and its properties are modulated by the existing substituents:

Electrophilic Aromatic Substitution: The strong activating and ortho-, para-directing effect of the amino group dominates, although it is somewhat tempered by the deactivating fluorine atoms. This allows for controlled introduction of further substituents onto the ring.

Nucleophilic Aromatic Substitution (SNA_r): While fluorine is not as potent a leaving group as heavier halogens in SNA_r reactions, the presence of two electron-withdrawing fluorine atoms can facilitate the displacement of one of them by strong nucleophiles under specific conditions, particularly if the ring is further activated.

This wide range of possible transformations makes this compound a valuable starting material for generating chemical diversity in drug discovery and materials science research.

Table 3: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group/Scaffold |

| Amino (-NH₂) | N-Acylation | Acetyl chloride, Benzoyl chloride | Amide (-NHCOR) |

| Amino (-NH₂) | Diazotization / Sandmeyer | NaNO₂, HCl; then CuX | Halogen, Cyano, etc. (replacing -NH₂) |

| Amino (-NH₂) | Heterocycle Formation | 1,3-Dicarbonyls, α,β-Unsaturated ketones | Pyrimidines, Pyrazoles, Dihydropyridines |

| Hydroxymethyl (-CH₂OH) | Oxidation | MnO₂, PCC | Aldehyde (-CHO) |

| Hydroxymethyl (-CH₂OH) | Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) |

| Hydroxymethyl (-CH₂OH) | O-Alkylation (Williamson) | NaH, Alkyl Halide | Ether (-CH₂OR) |

| Aromatic Ring | Electrophilic Substitution | Br₂, FeBr₃ | Bromination on the ring |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

Current synthetic strategies for producing aminobenzyl alcohols, while effective, often involve multi-step processes that may lack efficiency and generate significant waste. Future research will prioritize the development of novel synthetic routes that enhance efficiency, maximize atom economy, and adhere to the principles of green chemistry.

Furthermore, direct C-H functionalization approaches are gaining traction as a means to streamline synthetic sequences. Applying such methods to readily available precursors could provide a more direct and atom-economical route to (5-Amino-2,4-difluorophenyl)methanol, bypassing traditional multi-step procedures that often involve protecting groups and generate stoichiometric waste. The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be a guiding factor in the development of these new synthetic strategies.

Table 1: Comparison of Potential Synthetic Strategies for Aminobenzyl Alcohols

| Strategy | Advantages | Disadvantages | Future Research Focus |

| Traditional Multi-Step Synthesis | Well-established chemistry | Lower atom economy, potential for waste generation | Optimization of individual steps, use of greener reagents and solvents |

| Catalytic Hydrogenation of Nitro Precursors | High yields, clean reaction | Requires specialized equipment for handling hydrogen gas | Development of more active and selective catalysts, use of transfer hydrogenation |

| Direct C-H Functionalization | High atom economy, fewer steps | Can be challenging to control regioselectivity | Design of highly selective catalysts, exploration of novel directing groups |

| Biocatalytic Routes | High selectivity, mild conditions | Substrate scope can be limited | Enzyme engineering to broaden substrate compatibility and improve efficiency |

Advanced Computational Studies for Predictive Synthesis and Rational Material Design

Computational chemistry is poised to play a transformative role in the study of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into the structural and electronic properties of the molecule, helping to predict its reactivity and guide the development of new synthetic methodologies. nih.govresearchgate.net

Predictive models can be employed to simulate reaction pathways and transition states, allowing for the in silico screening of potential catalysts and reaction conditions. frontiersin.orguncw.edu This computational-first approach can significantly accelerate the discovery of more efficient and selective synthetic routes by minimizing the need for extensive empirical experimentation. For example, DFT studies can help elucidate the mechanism of nitro group reduction in the presence of various catalysts, providing a rational basis for catalyst design. researchgate.net

Furthermore, computational methods are invaluable for the rational design of novel materials derived from this compound. By calculating properties such as molecular orbital energies (HOMO-LUMO gaps), electrostatic potential surfaces, and spectroscopic data (e.g., NMR spectra), researchers can predict the potential applications of new derivatives in areas like medicinal chemistry and materials science. uncw.edunih.govchapman.eduresearchgate.netgithub.io For instance, the calculated properties of fluorinated morphine derivatives have been used to predict their binding affinity to opioid receptors. chapman.edu This predictive power allows for the targeted synthesis of molecules with desired electronic, optical, or biological properties. nih.gov

Table 2: Application of Computational Methods in the Study of this compound

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Prediction of reactivity, stability, and spectroscopic properties |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and emission spectra | Design of molecules with specific optical properties |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions | Understanding of binding affinities and material properties |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions | Elucidation of biocatalytic mechanisms for sustainable synthesis |

Exploration of New Chemical Transformations for the Generation of Novel Derivative Libraries

This compound serves as a versatile scaffold for the synthesis of diverse libraries of novel compounds. The presence of three distinct functional handles—the amino group, the hydroxyl group, and the fluorinated aromatic ring—offers a multitude of possibilities for chemical modification.

The amino group can be readily transformed into a wide array of functionalities, including amides, sulfonamides, and ureas. It can also serve as a nucleophile in the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.netnih.gov For example, 2-aminobenzyl alcohols are valuable precursors for the synthesis of quinolines and quinazolines. researchgate.netresearchgate.net

The primary alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different set of derivatives. Alternatively, it can be converted into ethers, esters, or halides, further expanding the accessible chemical space. nih.gov Derivatization strategies, such as the use of pentafluorobenzyl chloroformate, can be employed to enhance the analytical detection of the alcohol and its derivatives. nih.govnih.gov

The difluorinated phenyl ring itself can participate in various aromatic substitution reactions, although the activating amino group and the deactivating fluorine atoms will influence the regioselectivity of such transformations. Understanding and controlling these substitution patterns will be crucial for the synthesis of specifically substituted derivatives.

The systematic exploration of these chemical transformations will enable the generation of large and diverse libraries of compounds based on the this compound core. High-throughput screening of these libraries could lead to the discovery of new drug candidates, functional materials, and agrochemicals. The development of efficient and modular synthetic routes will be key to the successful implementation of this strategy.

Table 3: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Amino Group | Acylation, Sulfonylation, Urea formation, Cyclization | Amides, Sulfonamides, Ureas, Quinolines, Quinazolines |

| Hydroxyl Group | Oxidation, Etherification, Esterification, Halogenation | Aldehydes, Carboxylic acids, Ethers, Esters, Benzyl (B1604629) halides |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |

Q & A

Q. Table 1: Comparison of Reduction Methods

| Method | Reagents/Conditions | Yield Range | Key Considerations |

|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH/EtOH, 0–25°C | 70–85% | Rapid but may require pH control |

| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C, THF | 80–95% | Requires inert atmosphere |

Advanced: How can catalytic hydrogenation conditions be optimized for higher yields?

Answer:

Optimization involves:

- Catalyst Selection : Pd/C (10% loading) enhances activity over Pt or Rh catalysts.

- Solvent Choice : Ethanol or THF improves substrate solubility and reduces side reactions.

- pH Control : Buffering at pH 4–6 (using acetic acid/sodium acetate) minimizes dehalogenation of fluorine groups .

- Temperature : Moderate temperatures (30–50°C) balance reaction rate and selectivity.

Note : Gas evolution during hydrogenation necessitates an oil bubbler for safe pressure management .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.2 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm). Fluorine coupling splits signals into distinct doublets.

- IR Spectroscopy : Detects O-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 174.1) .

Advanced: How can conflicting crystallographic data be resolved using SHELX?

Answer:

SHELX refinement (e.g., SHELXL) addresses data contradictions by:

- Twinned Data Handling : Using the TWIN command to model overlapping reflections in high-symmetry crystals.

- Disorder Modeling : Employing PART and SUMP restraints for flexible groups (e.g., hydroxymethyl).

- Validation Tools : Cross-checking with PLATON or Mercury to validate hydrogen bonding and fluorine orientation .

Q. Example Workflow :

Index and integrate data with SHELXS .

Refine with SHELXL using anisotropic displacement parameters.

Validate geometric parameters against Cambridge Structural Database (CSD) benchmarks.

Basic: What are the biological research applications of this compound?

Answer:

- Enzyme Studies : Serves as a substrate for cytochrome P450 enzymes due to its aromatic amine and fluorine groups.

- Drug Intermediate : Used in synthesizing fluorinated analogs of kinase inhibitors or antimicrobial agents .

Advanced: What safety protocols are critical for handling this compound?

Answer:

- Hazard Analysis : Conduct a pre-experiment risk assessment using tools like the ACS Hazard Assessment Guide.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Waste Management : Segregate halogenated waste for incineration to prevent environmental release .

Basic: How to address conflicting HPLC purity results?

Answer:

- Method Validation : Use a C18 column with mobile phase (ACN:H₂O + 0.1% TFA) at 1.0 mL/min.

- Cross-Validation : Confirm purity via ¹H NMR integration and combustion analysis for elemental composition .

Advanced: What future research directions are emerging for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.